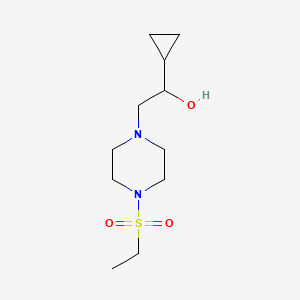

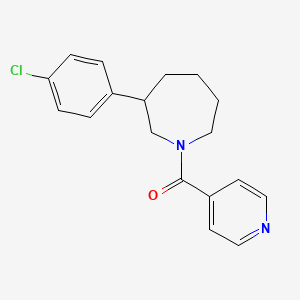

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

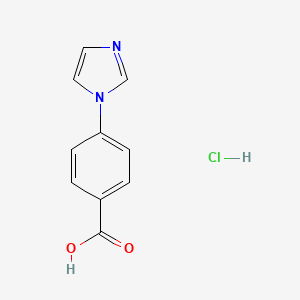

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, and it has been studied for its role in the treatment of various diseases.

Scientific Research Applications

Enzymatic Metabolism and Novel Antidepressants

Research on a novel antidepressant, Lu AA21004, provides insight into the enzymatic pathways involved in its metabolism, which may share relevance with the metabolic pathways of "1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol" due to structural similarities in piperazine derivatives. This study identified the cytochrome P450 enzymes responsible for oxidative metabolism, offering a foundation for understanding the metabolic fate of similar compounds (Hvenegaard et al., 2012).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel piperazine derivatives, achieved through a four-component cyclo condensation, highlight the potential of these compounds, including "1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol," in developing new antimicrobial agents. This approach underscores the significance of structural modification in enhancing biological activity (Rajkumar et al., 2014).

N-Heterocycle Synthesis via α-Phenylvinylsulfonium Salts

A study on the synthesis of N-heterocycles, including piperazines, through reactions with α-phenylvinylsulfonium salts, provides a method for constructing complex molecular structures efficiently. This research is indicative of the synthetic versatility of piperazine-based compounds and their potential utility in various scientific applications (Matlock et al., 2015).

Catalytic and Enantioselective Cyclopropanation

The development of new catalytic and enantioselective methods for cyclopropanation highlights the importance of chirality in the synthesis of pharmaceutical intermediates. Such research may have implications for the synthesis of "1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol" and its derivatives, emphasizing the role of stereochemistry in enhancing the efficacy and specificity of biologically active compounds (Denmark et al., 1997).

Pharmacological Modulation of 5-HT Receptors

Extended studies on N-arylsulfonylindoles as 5-HT6 receptor antagonists demonstrate the potential of piperazine derivatives in modulating neurotransmitter systems, which could be relevant to the pharmacological applications of "1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol." These findings contribute to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Vera et al., 2016).

properties

IUPAC Name |

1-cyclopropyl-2-(4-ethylsulfonylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-2-17(15,16)13-7-5-12(6-8-13)9-11(14)10-3-4-10/h10-11,14H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIQASKZBLULPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-(ethylsulfonyl)piperazin-1-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2730110.png)

![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-](/img/structure/B2730122.png)

![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)

![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2730132.png)